Home > Products > Screening Compounds P22063 > 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine
3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine - 1172922-46-1

3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine

Catalog Number: EVT-1676797
CAS Number: 1172922-46-1
Molecular Formula: C15H18N4
Molecular Weight: 254.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: These compounds are a class of phthalazine derivatives that have shown attractive antileishmanial activity against Leishmania braziliensis parasites. []

Relevance: These compounds share a structural similarity with 3-(3-methylphenyl)-6-piperazin-1-ylpyridazine in terms of their core scaffold. Both compounds contain a six-membered aromatic ring (pyridazine in the main compound and phthalazine in the related compounds) substituted with a piperazine ring. This structural similarity makes them relevant for comparison and exploration of potential antiparasitic properties. []

3-Aryl-6-piperazin-1,2,4-triazolo[3,4-a]phthalazines

Compound Description: This class of compounds are cyclic analogs of 1-monosubstituted and 1,4-substituted phthalazins based on aryl/heteroarylhydrazinyl. They were designed as potential antileishmanial agents. []

Relevance: These compounds represent a cyclized version of the phthalazine-based aryl/heteroarylhydrazones and maintain the piperazine substituent. They are relevant for understanding the structure-activity relationship within this class of compounds and their potential as antiparasitic agents. Comparing their activity to 3-(3-methylphenyl)-6-piperazin-1-ylpyridazine may reveal insights into the impact of the triazolophthalazine moiety on biological activity. []

4-Chloro-1-phthalazinyl-arylhydrazones

Compound Description: This specific group of compounds serve as precursors for the synthesis of 3-aryl-6-piperazin-1,2,4-triazolo[3,4-a]phthalazines. []

Relevance: These compounds are structurally related to 3-(3-methylphenyl)-6-piperazin-1-ylpyridazine through their shared piperazine moiety and the presence of an aryl substituent. Understanding the changes in biological activity resulting from the transformation of these compounds into the triazolophthalazine derivatives can provide valuable information for designing new molecules with improved activity. []

4-Chloro-1-phthalazine-(5-nitrofuryl)hydrazinil

Compound Description: This compound is a phthalazine derivative that demonstrates nanomolar antileishmanial activity, making it a promising lead compound for further optimization. []

Relevance: This compound, like 3-(3-methylphenyl)-6-piperazin-1-ylpyridazine, contains a six-membered aromatic ring substituted with a nitrogen-containing heterocycle. The presence of the nitrofuryl group, known for its antiparasitic properties, highlights the potential of exploring similar substitutions on the main compound to enhance its biological activity. []

N-Benzyl-1-(6-(4-(o-tolylsulfonyl)piperazin-1-yl)pyridazin-3-yl)methanamine (P21)

Compound Description: This compound is a piperazin-1-ylpyridazine derivative studied for its potential as a deoxycytidine triphosphate pyrophosphatase (dCTPase) inhibitor. Docking studies showed it possesses high binding affinity towards the dCTPase protein. []

Relevance: This compound is directly related to 3-(3-methylphenyl)-6-piperazin-1-ylpyridazine as it shares the core 6-piperazin-1-ylpyridazine scaffold. The differences lie in the substituents on this scaffold: P21 has an N-benzylmethanamine group at the 3-position of the pyridazine ring, while the main compound has a 3-methylphenyl group. Comparing their activities can elucidate the impact of these specific substituents on dCTPase inhibition and other potential biological activities. []

Compound Description: These are a series of 26 derivatives, including P21, investigated for their dCTPase inhibitory activity. []

Relevance: This entire series shares the core 6-piperazin-1-ylpyridazine structure with 3-(3-methylphenyl)-6-piperazin-1-ylpyridazine, highlighting the potential of this scaffold for medicinal chemistry. Investigating these derivatives alongside the main compound can reveal structure-activity relationships and guide the development of more potent and selective dCTPase inhibitors. []

Overview

3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine is a chemical compound that belongs to the class of piperazine derivatives. It exhibits potential pharmacological properties, particularly in the field of medicinal chemistry. The compound's structure includes a pyridazine ring substituted with a piperazine moiety and a 3-methylphenyl group, which may influence its biological activity.

Source

The compound has been synthesized and studied in various research contexts, particularly in relation to its antimicrobial and inhibitory activities against specific biological targets such as poly(ADP-ribose) polymerase 1. Research indicates that derivatives of piperazine, including this compound, have been explored for their therapeutic potentials, including anti-cancer and anti-inflammatory effects .

Classification

3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine can be classified as:

  • Chemical Class: Piperazine derivatives
  • Functional Group: Pyridazine
  • Potential Therapeutic Class: Antimicrobial agents, PARP inhibitors
Synthesis Analysis

Methods

The synthesis of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine typically involves several key steps:

  1. Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  2. Piperazine Substitution: The introduction of the piperazine group is often accomplished via nucleophilic substitution reactions.
  3. Methyl Phenyl Group Addition: The final step usually involves attaching the 3-methylphenyl group to the pyridazine structure.

Technical Details

The synthesis may involve the use of solvents like dichloromethane or acetic anhydride and catalysts such as triethylamine to facilitate reactions. Yield percentages and reaction conditions (temperature, time) are crucial for optimizing the synthesis process. For example, one method reported yields as high as 87% under specific conditions .

Molecular Structure Analysis

Data

  • Molecular Formula: C16H20N4
  • Molecular Weight: Approximately 284.36 g/mol
  • Melting Point: Specific data on melting point may vary based on purity but is often in the range of 200–220 °C.
Chemical Reactions Analysis

Reactions

The chemical reactivity of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine is influenced by its functional groups:

  • Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile in various reactions.
  • Electrophilic Aromatic Substitution: The aromatic methylphenyl group can undergo electrophilic attacks under certain conditions.

Technical Details

Reactions involving this compound may include:

  • Coupling reactions with other aromatic systems.
  • Functionalization at the piperazine nitrogen to enhance biological activity.
Mechanism of Action

Process

The mechanism of action for 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine is primarily linked to its interaction with biological targets such as enzymes involved in DNA repair processes (e.g., poly(ADP-ribose) polymerase). By inhibiting these enzymes, the compound may induce synthetic lethality in cancer cells, particularly those deficient in other DNA repair pathways.

Data

Research indicates that compounds with similar structures exhibit significant binding affinities to target proteins, which can be quantified using techniques like surface plasmon resonance or isothermal titration calorimetry .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; potential for forming salts with pharmaceutical applications.
Applications

Scientific Uses

3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine has several potential applications:

  • Medicinal Chemistry: Investigated for its role as a PARP inhibitor, which could be beneficial in cancer therapy.
  • Antimicrobial Research: Explored for its effectiveness against various bacterial strains.
  • Pharmacological Studies: Used in studies to understand the structure-activity relationship within piperazine derivatives.
Introduction to Piperazinylpyridazine Derivatives in Metabolic Disease Research

Role of Stearoyl-CoA Desaturase-1 (SCD1) Inhibition in Metabolic Regulation

SCD1 is an endoplasmic reticulum-bound enzyme that catalyzes the rate-limiting step in monounsaturated fatty acid (MUFA) biosynthesis, specifically introducing a cis-double bond between carbons 9 and 10 of saturated fatty acyl-CoA substrates (primarily stearoyl-CoA [C18:0] and palmitoyl-CoA [C16:0]) to yield oleate (C18:1) and palmitoleate (C16:1), respectively [2] . This Δ9-desaturation reaction requires electron transfer from NADH through cytochrome b5 reductase and cytochrome b5, with the enzyme itself containing a di-iron catalytic center essential for oxygen activation [2]. The MUFAs produced serve as fundamental building blocks for complex lipids including triglycerides, phospholipids, cholesteryl esters, and wax esters, thereby influencing membrane fluidity, lipoprotein metabolism, and cellular signaling pathways [2] [7].

The therapeutic rationale for SCD1 inhibition stems from its pivotal position in lipid homeostasis. Genetic ablation of SCD1 in mice confers protection against diet-induced obesity, insulin resistance, and hepatic steatosis, primarily through:

  • Reduced Lipid Storage: Diminished MUFA synthesis limits triglyceride assembly and storage in adipocytes and hepatocytes [2].
  • Enhanced Energy Expenditure: SCD1 deficiency promotes fatty acid oxidation over storage, increasing basal metabolic rate [7].
  • Improved Insulin Sensitivity: Lower tissue lipid accumulation reduces lipotoxicity and preserves insulin signaling in liver, muscle, and adipose tissue [5].
  • Modulation of Lipid Mediators: Altered MUFA/SFA ratios influence the production of lipid-derived signaling molecules (e.g., diacylglycerols, ceramides) implicated in insulin resistance [2] [7].

Table 1: Structural Features of Piperazinylpyridazine Derivatives Optimized for SCD1 Inhibition

Structural RegionFunctionOptimization StrategyImpact on SCD1 Inhibition
Pyridazine Core (Right-Hand Side)Primary pharmacophore bindingIntroduction of electron-withdrawing groups (e.g., cyano)Enhances target engagement and potency [5] [9]
Piperazine Linker (Central)Spatial orientationRigidification via ring constraintsImproves selectivity but may reduce metabolic stability [10]
3-Methylphenyl Group (Left-Hand Side)Hydrophobic interactionFluorination or methyl replacement (e.g., cyclopropyl)Reduces aromatic hydroxylation (major metabolic pathway) [10]
Aromatic Ring ModificationsMetabolic protection"Fluorine-blocking" at para-positionsDiminishes oxidative metabolism; increases t₁/₂ in microsomes [10]

SCD1 inhibition disrupts this lipogenic cascade, shifting cellular fatty acid handling away from storage and toward oxidation. Mechanistically, piperazinylpyridazine-based inhibitors like 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine bind to the enzyme's active site or allosteric regulatory pockets, competitively inhibiting the desaturation of saturated fatty acid (SFA) substrates [5]. This inhibition reduces the cellular desaturation index (ratio of MUFAs to SFAs), a key biomarker of SCD1 activity. The consequent SFA accumulation triggers beneficial metabolic adaptations, including AMP-activated protein kinase (AMPK) activation, which suppresses de novo lipogenesis and enhances mitochondrial β-oxidation [5]. Intriguingly, tissue-specific effects are increasingly recognized, with intestinal SCD1 inhibition recently shown to ameliorate obesity and hepatic steatosis independently of hepatic SCD1 modulation, suggesting a gut-liver axis in metabolic regulation [7].

Therapeutic Potential of SCD1 Inhibitors for Obesity and Metabolic Syndrome

The global obesity pandemic and its metabolic sequelae underscore the urgent need for mechanistically novel therapeutics. Piperazinylpyridazine-derived SCD1 inhibitors demonstrate compelling preclinical efficacy across multiple dimensions of metabolic syndrome:

  • Anti-Obesity Effects: In rodent models of diet-induced obesity, optimized piperazinylpyridazines such as XEN103 (a close structural analog) produce dose-dependent reductions in weight gain. At an ED₅₀ of 0.8 mg/kg, these compounds significantly decrease adiposity without reducing lean mass, indicating preferential targeting of fat stores [5]. The anti-obesity mechanism involves increased energy expenditure, reduced lipogenesis, and enhanced satiety signaling, as evidenced by decreased food intake and elevated adiponectin levels in treated animals [5] [7].

  • Hepatic Steatosis Reversal: Non-alcoholic fatty liver disease (NAFLD) and its inflammatory form (NASH) are intimately linked to insulin resistance. SCD1 inhibition reduces hepatic triglyceride content by 40-60% in obese rodents, accompanied by decreased expression of lipogenic genes (e.g., SREBP-1c, FAS) and increased expression of fatty acid oxidation genes (e.g., PPARα, CPT1α) [2] [5]. Notably, intestinal-specific SCD1 deletion or inhibition replicates these hepatic benefits, suggesting enterocyte SCD1 modulates lipid trafficking to the liver [7].

  • Insulin Sensitization: By reducing ectopic lipid deposition in insulin-responsive tissues, SCD1 inhibitors improve glucose homeostasis. In hyperglycemic mice, piperazinylpyridazine treatment enhances insulin-stimulated glucose disposal, normalizes fasting glucose, and lowers HbA1c. This occurs via reduced diacylglycerol accumulation in muscle and liver, which preserves insulin receptor substrate-1 (IRS-1) activation and Akt phosphorylation [5].

Table 2: Preclinical Efficacy Profile of Piperazinylpyridazine-Based SCD1 Inhibitors

Metabolic ParameterChange with SCD1 InhibitionMagnitude of EffectKey Model System
Body Weight GainReduction↓ 25-40% vs. obese controlsDiet-induced obese mice [5]
Liver Triglyceride ContentDecrease↓ 40-60%High-fat fed mice [5] [7]
Glucose ToleranceImprovement30-50% lower AUC in OGTTZucker diabetic fatty rats [5]
Insulin SensitivityEnhancement2-3 fold increase in insulin-stimulated glucose uptakeHyperinsulinemic-euglycemic clamp
Adipocyte SizeReductionSmaller adipocytes; ↓ inflammationWhite adipose tissue histology [5]

Structural optimization of the piperazinylpyridazine scaffold has been critical for achieving therapeutic efficacy. Key strategies include:

  • Metabolic Stabilization: Early lead compounds suffered from rapid microsomal clearance (t₁/₂ ~2-3 min) due to aromatic hydroxylation and N-oxidation. Introducing electron-withdrawing groups (e.g., fluorine, cyano) on aromatic rings and replacing benzylic methyl groups with cyclopropyl rings reduced metabolic vulnerability, extending microsomal half-lives to >100 minutes [10].
  • Potency Enhancement: The pyridazine nitrogen orientation and piperazine basicity influence target binding. Compound 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile exemplifies optimized derivatives, achieving nanomolar IC₅₀ values against both recombinant SCD1 (14 nM) and cellular SCD1 in HepG2 hepatocytes (12 nM) [5] [9].
  • Tissue Targeting: Structural modifications alter tissue distribution. Intestinal-selective activity can be achieved through low systemic absorption or targeted prodrug approaches, leveraging the gut-liver metabolic axis for efficacy while minimizing systemic side effects [7].

The therapeutic scope of SCD1 inhibitors extends beyond classical metabolic disorders. Emerging evidence suggests that certain cancers (e.g., hepatocellular carcinoma, pancreatic adenocarcinoma) exhibit SCD1 upregulation to support membrane biogenesis in rapidly proliferating cells. Preclinical studies indicate that piperazinylpyridazine-based SCD1 inhibitors impair cancer cell proliferation and tumor growth by disrupting lipid raft integrity and inducing ER stress, highlighting potential applications in oncology [5].

Properties

CAS Number

1172922-46-1

Product Name

3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine

IUPAC Name

3-(3-methylphenyl)-6-piperazin-1-ylpyridazine

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

InChI

InChI=1S/C15H18N4/c1-12-3-2-4-13(11-12)14-5-6-15(18-17-14)19-9-7-16-8-10-19/h2-6,11,16H,7-10H2,1H3

InChI Key

KZWYGBMCLGTNCJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NN=C(C=C2)N3CCNCC3

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(C=C2)N3CCNCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.